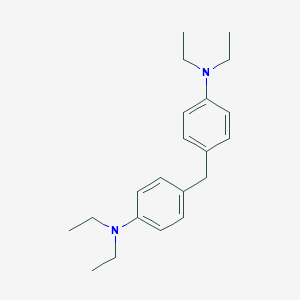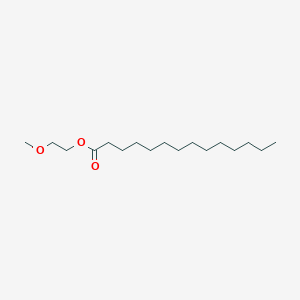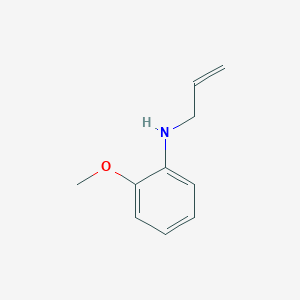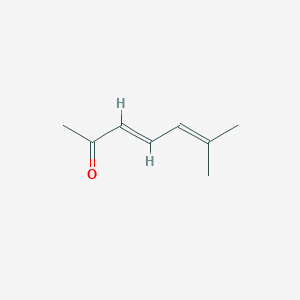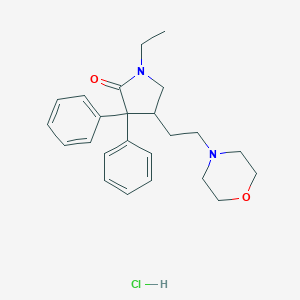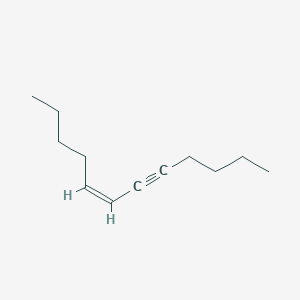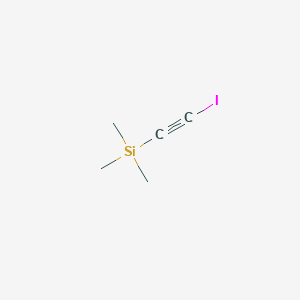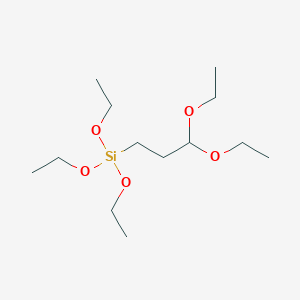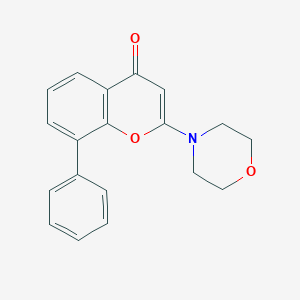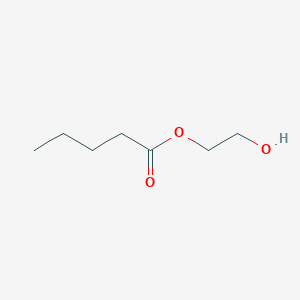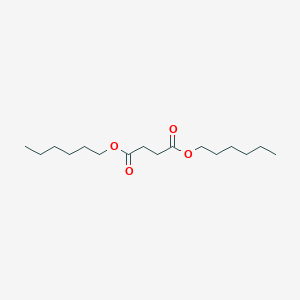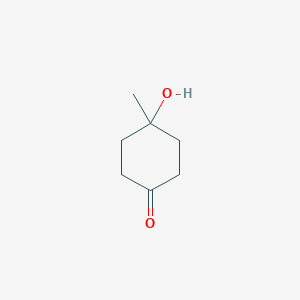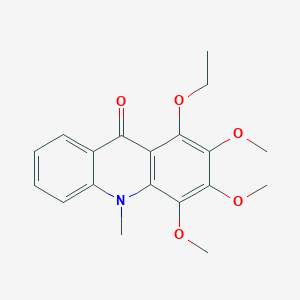![molecular formula C19H26O4 B091538 1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone CAS No. 18780-93-3](/img/structure/B91538.png)
1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone, also known as Hesperetin ketone, is a flavonoid derivative that has been studied for its potential applications in various scientific fields. This compound has gained attention due to its unique chemical structure and potential biological activities.
Wirkmechanismus
The mechanism of action of 1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone ketone is not fully understood, but it is believed to act through various pathways, including the inhibition of enzymes and the modulation of signaling pathways. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase.
Biochemische Und Physiologische Effekte
1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone ketone has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer activities. It has been demonstrated to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone ketone in lab experiments is its potential to act as a lead compound for the development of new drugs and therapies. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone ketone, including its potential applications in the treatment of various diseases, such as Alzheimer's disease, diabetes, and cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of new synthesis methods and analogs of 1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone ketone may lead to the discovery of more potent and selective compounds.
Synthesemethoden
The synthesis of 1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone ketone can be achieved through various methods, including the use of palladium-catalyzed coupling reactions, cyclization reactions, and oxidation reactions. One of the most commonly used methods involves the reaction of 1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone with ethyl chloroformate and triethylamine in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst.
Wissenschaftliche Forschungsanwendungen
1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone ketone has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Its unique chemical structure and potential biological activities make it a promising candidate for the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
18780-93-3 |
|---|---|
Produktname |
1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone |
Molekularformel |
C19H26O4 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
1-(5-methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone |
InChI |
InChI=1S/C19H26O4/c1-11(20)14-16-12(7-9-18(2,3)22-16)15(21-6)13-8-10-19(4,5)23-17(13)14/h7-10H2,1-6H3 |
InChI-Schlüssel |
LZGSCKGIGYCNAZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2C(=C(C3=C1OC(CC3)(C)C)OC)CCC(O2)(C)C |
Kanonische SMILES |
CC(=O)C1=C2C(=C(C3=C1OC(CC3)(C)C)OC)CCC(O2)(C)C |
Synonyme |
1-(3,4,7,8-Tetrahydro-5-methoxy-2,2,8,8-tetramethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-10-yl)ethanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



